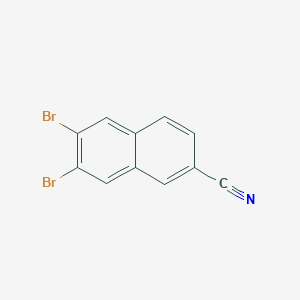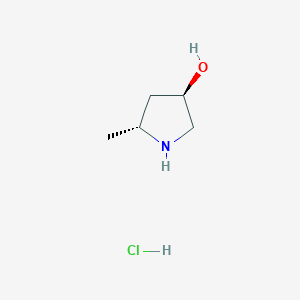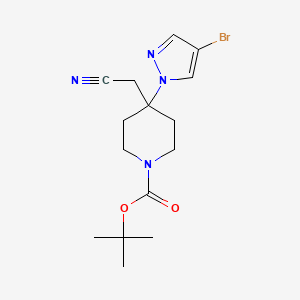
6,7-Dibromo-2-naphthonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 6,7-Dibromo-2-naphthonitrile consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule is substituted at the 6 and 7 positions with bromine atoms and at the 2 position with a nitrile group .Scientific Research Applications
Photoreactions with Alkyl Vinyl Ethers
The photochemical reactions of 6,7-Dibromo-2-naphthonitrile, specifically as 2-naphthonitrile, with alkyl vinyl ethers have been studied. Irradiation at specific wavelengths results in the formation of [2 + 2] cycloadducts with high yields. This reaction showcases the compound's potential in facilitating specific photochemical reactions (Mizuno, Pac, & Sakurai, 1975).
Fluorescent Probe for Hydrogen Sulfide Detection
A fluorescent probe using a variant of 2-naphthonitrile demonstrated marked fluorescence and color change upon interaction with hydrogen sulfide. This application is significant for detecting hydrogen sulfide in substances like wine, showcasing the compound's utility in sensory technology (Wang et al., 2018).
Photoarylation and Alkylation
6,7-Dibromo-2-naphthonitrile, particularly as 6-bromo-2-naphthol, has been utilized in photoarylation and alkylation studies. These processes involve the generation of electrophilic carbene intermediates, which open up avenues for creating a variety of chemical products (Pretali et al., 2009).
Photophysical Properties in Twisted Derivatives
The compound's derivatives, particularly in the context of naphthalenediimides, have been explored for their photophysical properties. These studies contribute to understanding the excited states of such compounds and their applications in photooxidation and triplet-triplet annihilation upconversions (Guo et al., 2012).
Regioselectivity in Nucleophilic Substitution
The compound, especially in the form of tetrabromonaphthalene diimides, has been studied for its regioselectivity in nucleophilic substitution reactions. Understanding these reactions is crucial for the synthesis of various regioisomeric products, expanding its applicability in chemical synthesis (Suraru & Würthner, 2013).
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-naphthonitrile is not well-studied, as it is primarily used for research purposes.
Safety and Hazards
properties
IUPAC Name |
6,7-dibromonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIPOXSIDGLBTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737389 | |
| Record name | 6,7-Dibromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139914-16-2 | |
| Record name | 6,7-Dibromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00737389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)
![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403165.png)
![2-Iodoimidazo[1,2-a]pyridine](/img/structure/B1403167.png)

